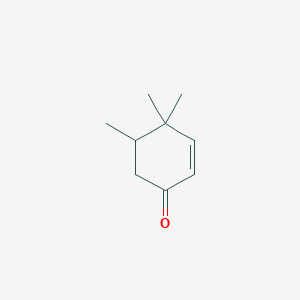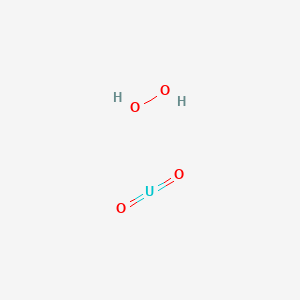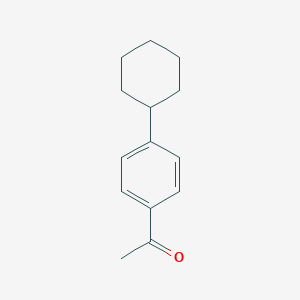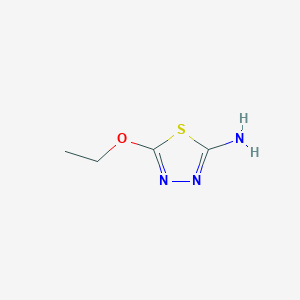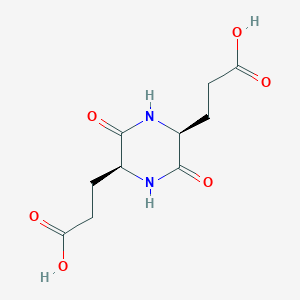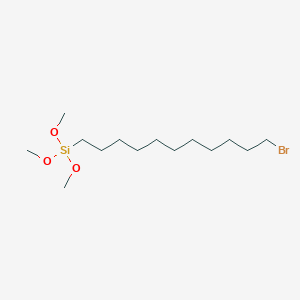
11-Bromoundecyltrimethoxysilane
描述
11-Bromoundecyltrimethoxysilane is a compound that is not directly mentioned in the provided papers, but its structural components and related compounds have been studied. The papers discuss various brominated organic compounds and their synthesis, which can provide insights into the properties and reactions of similar brominated silanes.
Synthesis Analysis
The synthesis of related brominated compounds involves the use of hydrobromic acid and initiating agents. For instance, 11-bromoundecanoic acid was synthesized using 10-undecanoic acid and hydrobromic acid, with benzoyl peroxide as the initiating agent under specific solvent conditions and temperature control . Similarly, bromomethylacetoxysilanes were synthesized by reacting chloromethylacetoxysilanes with bromide salts in refluxing anhydrous acetonitrile or acetone . These methods suggest that the synthesis of 11-bromoundecyltrimethoxysilane could potentially involve similar reagents and conditions, with appropriate modifications to introduce the trimethoxysilane group.
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite complex. For example, the crystal structure of ethylene di-11-bromoundecanoate shows fully extended hydrocarbon chains in the crystalline state, which contrasts with the folded configurations proposed for phospholipids in biological membranes . This information can be useful when considering the molecular structure of 11-bromoundecyltrimethoxysilane, as the presence of bromine and the silane group could influence the overall conformation and crystallinity of the compound.
Chemical Reactions Analysis
The papers provide examples of brominated compounds participating in various chemical reactions. For instance, the synthesis of aryl bromo- and cyanocuprates, -argentates, and -aurates involves the reaction of aryllithium dimers with metal bromides . This indicates that brominated compounds can form complexes with metals, which could be relevant for 11-bromoundecyltrimethoxysilane if it were to be used in metal-organic frameworks or catalysis. Additionally, the photochemical synthesis of brominated tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione and its rearrangement with amines shows that brominated compounds can undergo photochemical reactions and rearrangements, which could be applicable to the study of 11-bromoundecyltrimethoxysilane's reactivity.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 11-bromoundecyltrimethoxysilane, they do provide insights into the properties of similar brominated compounds. For example, the extended hydrocarbon chains in the crystal structure of ethylene di-11-bromoundecanoate suggest that similar compounds might exhibit hydrophobic characteristics. The synthesis conditions for 11-bromoundecanoic acid and the structural features of bromo- and cyanocuprates provide additional information on the solubility, stability, and potential reactivity of brominated compounds, which could be extrapolated to understand the properties of 11-bromoundecyltrimethoxysilane.
科学研究应用
Biointerface Studies
11-Bromoundecyltrimethoxysilane is used in the synthesis of mixed self-assembled monolayers (SAMs) on silicon substrates, essential for biointerface studies. These SAMs facilitate the study of bacteria/material interactions, crucial in understanding biofilm formation on biomaterials. The controlled surface chemistry and molecular scale organization of these SAMs are key to their effectiveness in biointerface studies (Böhmler et al., 2013).
Click Chemistry on Surfaces
The compound is instrumental in the preparation of azido-terminated monolayers on silica, which are subsequently used in click chemistry reactions. This process is significant for creating functionalized surfaces, demonstrating the compound's role in advancing surface chemistry and material science (Lummerstorfer & Hoffmann, 2004).
Environmental Applications
Its derivatives are used for immobilizing humic acids on silicon wafers. This immobilization is crucial for environmental applications like determining complexation constants between immobilized humic acid and radionuclides, contributing to environmental monitoring and safety (Barbot et al., 2007).
Surface Derivatization
11-Bromoundecyltrimethoxysilane is evaluated for surface interactions with various metals and metalloids, like titanium and silicon. It aids in the formation of molecular monolayers and films, which are analyzed for their chemical and physical properties (Pan et al., 2011).
Electrochemical Biosensors
It is utilized in developing electrochemical immunosensors for detecting specific biomolecules. This application showcases its role in advancing biosensor technology and biomedical research (Törer et al., 2018).
Molecular Tailoring of Interfacial Failure
The compound is key in studying the failed interfaces between materials, particularly in understanding how molecular end-group functionality influences interfacial failure. This research contributes to material science and engineering (Grady et al., 2014).
安全和危害
When handling 11-Bromoundecyltrimethoxysilane, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought immediately . The chemical should be stored in suitable and closed containers for disposal .
属性
IUPAC Name |
11-bromoundecyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31BrO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLTZSGOMGZUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCBr)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BrO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629841 | |
| Record name | (11-Bromoundecyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromoundecyltrimethoxysilane | |
CAS RN |
17947-99-8 | |
| Record name | (11-Bromoundecyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



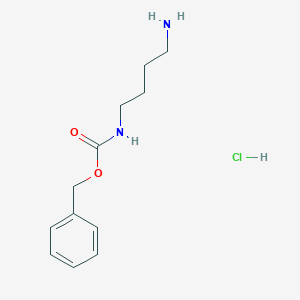
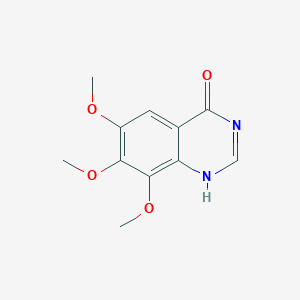
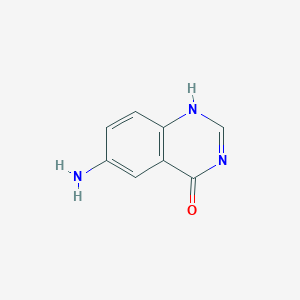
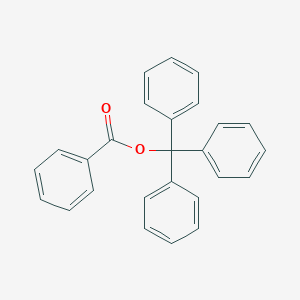
![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
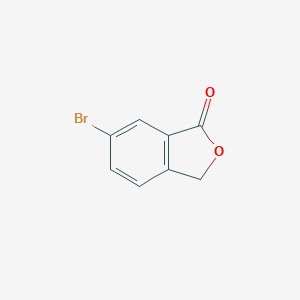
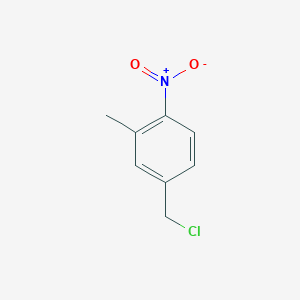
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
